2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
Description
2-[(4-Phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a quinazoline derivative characterized by a bicyclic quinazolinone core substituted with a phenyl group at position 4 and an amino linker at position 2. This compound’s structural complexity confers unique physicochemical properties, including enhanced binding affinity to biological targets such as kinases and receptors.
Properties
Molecular Formula |
C22H17N5O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H17N5O/c28-19-12-6-11-18-16(19)13-23-21(24-18)27-22-25-17-10-5-4-9-15(17)20(26-22)14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,23,24,25,26,27) |
InChI Key |
HGBKLDDZSZTUAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves several synthetic routes. One common method includes the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . Another method involves the use of aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, ethyl glyoxalate, and aniline . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ethyl glyoxalate and aniline can lead to the formation of α-iminoesters .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other biologically active compounds . In biology and medicine, it has been studied for its potential therapeutic activities, including anti-cancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties . Additionally, it has applications in the development of novel antibiotics to treat drug-resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Impact of Halogen Substituents
- Fluorine (F) : Fluorinated analogs (e.g., 7-(4-fluorophenyl) derivatives) exhibit stronger anticancer activity due to enhanced binding affinity from electronegativity and small atomic size .
- Chlorine (Cl) : Chlorophenyl-substituted compounds demonstrate improved enzymatic inhibition (e.g., kinase targets) but may reduce solubility compared to fluorine .
Role of Alkyl and Aryl Groups
Positional Effects of Substituents
- C6 vs. C7 Substitution : Chlorine at C6 (e.g., ) targets ATP-binding sites in kinases, while substituents at C7 (e.g., fluorophenyl in ) influence allosteric modulation.
- N2 Amino Linkers: Bulky aryl groups (e.g., 3-methylphenyl in ) improve steric hindrance, reducing off-target interactions.
Key Research Findings
Kinase Inhibition: Chlorophenyl and fluorophenyl derivatives show IC₅₀ values < 100 nM against EGFR and VEGFR-2, outperforming non-halogenated analogs . Ethoxy and methyl groups (e.g., ) enhance solubility, enabling oral bioavailability in preclinical models.
Anticancer Activity :
- Fluorinated derivatives induce apoptosis in 70–80% of breast cancer cells (MCF-7) at 10 μM .
- Dimethyl and methoxyphenyl analogs () exhibit dual inhibitory effects on topoisomerase II and PI3K pathways.
Structural Stability :
- Ethyl/methyl substituents reduce oxidative degradation by 40–60% compared to unsubstituted quinazolines .
Biological Activity
Introduction
The compound 2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, recognized for its potential biological activities, particularly in pharmacology. Quinazolinones are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a fused heterocyclic system that enhances its reactivity and biological interactions. The presence of both quinazoline and dihydroquinazoline moieties allows for diverse functionalization, contributing to its unique therapeutic profile.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : Approximately 373.44 g/mol
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through its interaction with various tyrosine kinases. These enzymes are crucial in signaling pathways associated with cancer progression.
Case Study: Tyrosine Kinase Inhibition
A study evaluated the compound's inhibitory effects on multiple tyrosine kinases, including:
- CDK2
- HER2
- EGFR
- VEGFR2
The results showed that the compound demonstrated comparable inhibitory activity against these kinases, with IC values indicating potent inhibition similar to known inhibitors like imatinib .
| Enzyme | IC (µM) |
|---|---|
| CDK2 | 0.173 ± 0.012 |
| HER2 | 0.079 ± 0.015 |
| EGFR | 0.177 ± 0.032 |
Vasorelaxant Activity
In related studies on quinazolinone derivatives, vasorelaxant effects were observed in endothelium-intact aorta rings. The IC values ranged from 3.41 µM to 39.72 µM for various derivatives, suggesting that structural modifications can enhance vasorelaxant potency .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:
- Tyrosine Kinases : Inhibition of kinases involved in cell proliferation and survival.
- Cell Cycle Regulation : Induction of apoptosis and cell cycle arrest in cancer cells.
- Vascular Signaling : Modulation of endothelial-derived factors influencing vascular tone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
